Benzenepentanal
Overview
Description
Benzenepentanal, also known as Benzene, pentyl-, has the molecular formula C11H16 and a molecular weight of 148.2447 . It is also referred to by other names such as n-Amylbenzene, n-Pentylbenzene, Amylbenzene, Pentane, 1-phenyl-, Pentylbenzene, 1-Phenyl-n-pentane, 1-Phenylpentane, Phenylpentane, Benzene, n-pentyl-, NSC 73982, and 74296-33-6 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring attached to a pentyl group . The benzene ring is a six-membered ring consisting of six carbon atoms with alternating single and double bonds .Scientific Research Applications
1. Benzene Derivatives in Chemical Synthesis
Benzenepentanal, a derivative of benzene, plays a crucial role in the field of chemical synthesis. Benzene itself, discovered in 1825, is a fundamental building block for a wide range of chemical compounds, including pharmaceuticals, agrochemicals, plastics, and materials for organic electronic devices. The structural diversity of benzene derivatives, such as this compound, is remarkably vast due to the ability of benzene to have its hydrogen atoms replaced by various substituents. This diversity has led to the development of advanced synthetic methods like programmed synthesis, using C-H activation, cross-coupling, and [4+2] cycloaddition reactions. These methods enable the synthesis of complex benzene derivatives with unique structural and property characteristics, crucial for various industrial applications (Suzuki et al., 2015).
2. Environmental Monitoring and Remediation
This compound derivatives also play a significant role in environmental science, particularly in the monitoring and remediation of pollution. Benzene, the parent compound, is a widely recognized environmental pollutant, particularly in ground and surface waters. Studies on benzene biodegradation have been pivotal in understanding the mechanisms by which benzene and its derivatives can be broken down in environments lacking oxygen. Research on strains like Dechloromonas demonstrates the potential of these microorganisms to mineralize benzene and its derivatives anaerobically, with implications for the treatment of contaminated environments (Coates et al., 2001).
3. Health and Safety Research
In the field of health and safety, extensive research on benzene, a key component in this compound synthesis, has provided insights into its toxicological impacts. Studies have demonstrated that exposure to benzene can lead to multiple non-cancerous health effects, affecting vitalsystems such as reproductive, immune, nervous, endocrine, cardiovascular, and respiratory systems. This research emphasizes the importance of monitoring and regulating benzene levels to mitigate its potential health impacts. This is particularly relevant in regions where benzene concentration in petrochemicals is poorly monitored, highlighting a global health concern (Bahadar et al., 2014).
4. Analytical Chemistry and Detection Methods
This compound, like its parent compound benzene, is relevant in analytical chemistry, particularly in the development of detection methods for volatile organic compounds (VOCs). Research into the stability and analysis of aldehydes and terpenes, which include benzene derivatives, has led to advancements in sampling and analytical methods. These methods are crucial for monitoring environmental pollution and ensuring public safety. The study of these compounds' stability and recovery in various conditions contributes significantly to our understanding of environmental monitoring techniques (Batterman et al., 1998).
Mechanism of Action
Target of Action
The primary target of 5-Phenylpentanal is the Aromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids, which are essential components of protein synthesis.
Mode of Action
It is known that the compound interacts with the aromatic-amino-acid aminotransferase
Biochemical Pathways
These pathways have downstream effects on protein synthesis and other cellular processes .
Result of Action
Given its target, it is likely that the compound influences the metabolism of aromatic amino acids and thereby affects protein synthesis and other cellular processes .
properties
IUPAC Name |
5-phenylpentanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8,10H,2,5-6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FINOPSACFXSAKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340137 | |
Record name | Benzenepentanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20340137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
36884-28-3 | |
Record name | Benzenepentanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20340137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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